N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Description
N'-(2,5-Dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic oxamide derivative characterized by a central oxamide (N,N'-disubstituted carboxamide) backbone. Its structure features:
- Aromatic substituents: A 2,5-dimethylphenyl group and an indole moiety (1H-indol-3-yl) linked via an ethyl chain.
While direct pharmacological data for this compound are scarce in the provided evidence, its structural design suggests applications in medicinal chemistry, particularly in targeting indole-associated receptors (e.g., serotonin receptors) or as a monomer for polymer synthesis .
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-14(2)18(11-13)23-20(25)19(24)21-10-9-15-12-22-17-6-4-3-5-16(15)17/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDJAYCRCUIMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321897 | |
| Record name | N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847593-86-6 | |
| Record name | N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body.
Biological Activity
N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.36 g/mol
The compound features an oxamide functional group linked to a 2,5-dimethylphenyl moiety and an indole derivative, which may contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of indole and oxamide have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar compounds exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. Notably, one compound in this series showed an IC of 0.34 μM against MCF-7 cells, indicating strong activity .
The mechanism by which this compound exerts its biological effects appears to involve:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells .
- Apoptosis Induction : The compound may trigger apoptosis through intrinsic pathways, leading to programmed cell death in malignant cells.
Case Studies
Several case studies have documented the effects of related compounds on cancer cells:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer properties. One notable derivative showed potent activity with IC values significantly lower than standard chemotherapeutics .
- Mechanistic Insights : Research indicated that these compounds could disrupt microtubule dynamics, similar to well-known chemotherapeutic agents like colchicine. This disruption is crucial for their function as potential anticancer drugs .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | IC (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Tubulin polymerization inhibition |
| Indole derivative A | 0.34 | MCF-7 | Apoptosis induction |
| Indole derivative B | 0.52 | HeLa | Cell cycle arrest |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
a) 1-(3,5-Dimethylphenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea ()
- Key differences :
- Backbone : Thiourea (C=S) replaces oxamide (C=O).
- Substituent positions : 3,5-Dimethylphenyl vs. 2,5-dimethylphenyl in the target compound.
- Implications: Thiourea’s sulfur atom increases lipophilicity and may alter binding kinetics due to weaker hydrogen bonding compared to oxamide.
b) (3R,1'R)-N-(1'-Phenylethyl)-2-(1-Ethyl-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide ()
- Key differences :
- Backbone : Single acetamide (C=O) instead of oxamide.
- Indole modifications : Additional ethyl and methyl groups on the indole ring.
- Implications :
Substituent Position and Electronic Effects
| Compound | Phenyl Substituents | Indole Substituents | Backbone |
|---|---|---|---|
| Target Oxamide | 2,5-Dimethyl | None (ethyl linker) | Oxamide |
| 1-(3,5-Dimethylphenyl)thiourea (Ev. 2) | 3,5-Dimethyl | None (ethyl linker) | Thiourea |
| Acetamide Derivative (Ev. 3) | None | 1-Ethyl, 3-methyl | Acetamide |
- Electronic Effects : Oxamide’s electron-withdrawing carbonyl groups enhance polarity, contrasting with thiourea’s electron-rich sulfur.
Physicochemical and Pharmacokinetic Properties
| Property | Target Oxamide | Thiourea Analog (Ev. 2) | Acetamide Analog (Ev. 3) |
|---|---|---|---|
| Molecular Weight* | ~348.4 g/mol | ~331.5 g/mol | ~375.5 g/mol |
| LogP (Predicted) | ~3.2 | ~3.8 | ~4.1 |
| Hydrogen Bond Donors | 2 (NH groups) | 2 (NH groups) | 1 (NH group) |
| Key Interactions | Strong H-bonding | Moderate H-bonding | Weak H-bonding |
*Calculated based on molecular formulas.
- Bioavailability : The target oxamide’s higher polarity may improve aqueous solubility over the thiourea and acetamide analogs.
- Metabolic Stability : Oxamide’s rigid structure could resist enzymatic degradation better than the more flexible acetamide.
Notes
- Limited direct comparative studies exist; inferences are drawn from structural analogs.
- Experimental validation is required to confirm theoretical predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
